
Ampa-fmoc
Overview
Description
AMPA-FMOC (Aminomethylphosphonic Acid derivatized with 9-Fluorenylmethyl Chloroformate) is a chemically modified compound widely used in analytical chemistry for the detection and quantification of glyphosate metabolites, particularly aminomethylphosphonic acid (AMPA). The FMOC group enhances the compound's detectability in liquid chromatography-tandem mass spectrometry (LC-MS/MS) by improving ionization efficiency and chromatographic behavior . This compound is structurally characterized by the FMOC moiety attached to the amino group of AMPA, forming a stable derivative that facilitates sensitive analysis in environmental and biological matrices. Applications include monitoring glyphosate degradation in soil, water, and food products .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylpentanal can be synthesized through several methods, including:
Oxidation of 2-Methylpentanol: This method involves the oxidation of 2-Methylpentanol using oxidizing agents such as chromic anhydride in dichloromethane.
Cross-Aldol Condensation: Another method involves the cross-aldol condensation reaction of 2-Methylpentanal with propanal to form 2,4-Dimethylhept-2-enal.
Industrial Production Methods: In industrial settings, 2-Methylpentanal is often produced through the hydroformylation of 1-Pentene, followed by hydrogenation. This process involves the addition of a formyl group to the double bond of 1-Pentene, resulting in the formation of 2-Methylpentanal.
Chemical Reactions Analysis
2-Methylpentanal undergoes various chemical reactions, including:
Reduction: The compound can be reduced to 2-Methylpentanol using reducing agents like lithium aluminum hydride.
Condensation Reactions: It participates in aldol condensation reactions with other aldehydes or ketones to form larger molecules.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromic anhydride.
Reducing Agents: Lithium aluminum hydride.
Condensation Reagents: Base catalysts like sodium hydroxide.
Major Products Formed:
Oxidation: 2-Methylpentanoic acid.
Reduction: 2-Methylpentanol.
Condensation: 2,4-Dimethylhept-2-enal.
Scientific Research Applications
Derivatization in Analytical Chemistry
Ampa-Fmoc is primarily utilized as a derivatizing agent to improve the detection sensitivity of AMPA and glyphosate in various matrices, including water, soil, and biological samples. The derivatization process facilitates the transformation of polar and amphoteric compounds into more volatile derivatives suitable for chromatographic analysis.
Methodologies
- High-Performance Liquid Chromatography (HPLC) : Several studies have optimized HPLC methods using this compound for the simultaneous determination of glyphosate and AMPA. For instance, one study reported a method that achieved limits of detection (LOD) as low as 0.30 μg/L for AMPA in seawater samples using FMOC-Cl derivatization .
- Liquid Chromatography-Mass Spectrometry (LC-MS) : The use of this compound has been documented in LC-MS applications to enhance sensitivity and accuracy. A method employing FMOC derivatization showed improved detection limits for AMPA compared to underivatized samples .
Environmental Monitoring
The application of this compound extends to environmental monitoring, particularly in assessing pesticide residues in water and soil. The ability to detect low concentrations of AMPA and glyphosate is critical for regulatory compliance and environmental safety.
Case Studies
- Water Quality Analysis : Research has demonstrated the effectiveness of this compound in analyzing surface water samples for glyphosate and AMPA. Automated sequences for derivatization and separation allowed for the detection of these compounds at levels as low as 1 ppb (µg/L) .
- Soil Sample Analysis : A study validated a method using FMOC-Cl for quantifying glyphosate and AMPA in soil samples, showcasing its applicability in agricultural settings .
Advantages of Using this compound
The use of this compound offers several advantages:
- Increased Sensitivity : Derivatization with FMOC-Cl significantly enhances the sensitivity of detection methods, making it easier to identify trace amounts of analytes .
- Rapid Analysis : The derivatization process can be completed quickly, allowing for efficient sample processing without extensive cleanup procedures .
- Versatility : this compound can be applied across various matrices, including environmental samples like water and soil, as well as biological fluids .
Challenges and Considerations
While the applications of this compound are promising, there are challenges associated with its use:
- Matrix Effects : The presence of other substances in complex matrices can interfere with the detection of AMPA and glyphosate derivatives, necessitating careful method validation .
- Optimization Requirements : Each application may require specific optimization regarding pH, buffer composition, and reaction time to achieve optimal results .
Mechanism of Action
The mechanism of action of 2-Methylpentanal involves its reactivity as an aldehyde. The compound’s carbonyl group is highly reactive, making it suitable for various chemical reactions. In biological systems, it can interact with proteins and enzymes, leading to the formation of Schiff bases and other adducts . These interactions can affect cellular processes and metabolic pathways .
Comparison with Similar Compounds
Comparison with Similar FMOC-Derivatized Compounds
Structural and Functional Analogues
GLY-FMOC (Glyphosate-FMOC)
- Structure: FMOC-derivatized glyphosate (N-(phosphonomethyl)glycine).
- Applications : Used for glyphosate detection in environmental samples.
- Key Differences :
- Retention Time : GLY-FMOC elutes earlier (4.1 min) compared to AMPA-FMOC (5.2 min) under identical LC conditions .
- Matrix Interference : GLY-FMOC exhibits fewer co-eluting interferences in soil matrices compared to this compound, which often overlaps with by-products .
- Quantitation : GLY-FMOC benefits from commercially available internal standards (e.g., 13C2-15N-glyphosate), enabling precise calibration, whereas this compound lacks analogous standards, requiring semi-quantitative approaches .
GLUF-FMOC (Glufosinate Ammonium-FMOC)
- Structure : FMOC-derivatized glufosinate, a phosphinic acid herbicide.
- Applications : Detection of glufosinate residues in agricultural products.
- Key Differences :
Isotope-Labeled Analogues
13C-15N-AMPA-FMOC
- Role : Internal standard for this compound quantitation.
- Key Differences :
Analytical Performance Comparison
Table 1: Key LC-MS/MS Parameters for FMOC-Derivatized Compounds
Compound | Retention Time (min) | MRM Transitions (m/z) | LOD (μg/L) | LOQ (μg/L) | Stability (Days) |
---|---|---|---|---|---|
This compound | 5.2 | 179 → 114, 158 → 114 | 0.1 | 0.3 | 10 |
GLY-FMOC | 4.1 | 392 → 214, 214 → 170 | 0.05 | 0.15 | 14 |
GLUF-FMOC | 4.5 | 180 → 136, 136 → 92 | 0.07 | 0.2 | 10 |
13C-15N-AMPA-FMOC | 5.2 | 336 → 179, 158 → 114 | N/A | N/A | 10 |
Key Findings:
Sensitivity : this compound has higher detection limits (LOD = 0.1 μg/L) compared to GLY-FMOC (LOD = 0.05 μg/L), attributed to matrix effects and lack of optimized internal standards .
Chromatographic Resolution : this compound requires stringent pH control (pH 9.5) to minimize retention time variability, whereas GLY-FMOC is less pH-sensitive .
Cross-Contamination: this compound is prone to carryover in LC systems due to its polar nature, necessitating extended wash cycles with methanol .
Challenges and Innovations
- Quantitation Limitations : The absence of this compound reference standards forces reliance on surrogate calibrants (e.g., glyphosate-FMOC), introducing systematic errors .
- Method Optimization : Recent studies use dual-column LC setups (e.g., Kinetex C18 and EVO C18) to confirm this compound identity via retention time alignment, improving reliability .
- Degradation Studies : Isotope-labeled this compound (13C-15N) aids in tracking glyphosate degradation pathways, though its environmental persistence remains understudied .
Biological Activity
Ampa-fmoc, or 9-fluorenylmethoxycarbonyl-aminomethylphosphonic acid, is a derivative of aminomethylphosphonic acid (AMPA), which is a significant metabolite of glyphosate. Understanding its biological activity is crucial, especially given the growing concerns regarding glyphosate's environmental and health impacts. This article explores the biological activity of this compound, focusing on its chemical properties, analytical methods for detection, and relevant case studies.
This compound has the molecular formula and a molecular weight of 345.27 g/mol. It is characterized by the presence of a phosphonic acid group, which contributes to its zwitterionic nature. This property influences its solubility and interaction with biological systems.
Analytical Methods for Detection
Various analytical techniques have been developed to detect and quantify this compound in environmental samples:
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This method is highly sensitive and allows for the simultaneous analysis of glyphosate, AMPA, and this compound. The derivatization process typically involves using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) to enhance detection sensitivity .
- Gas Chromatography : While less common for this compound, gas chromatography coupled with mass spectrometry has been employed in some studies, particularly for volatile derivatives .
Toxicological Studies
Recent studies have highlighted the potential toxicity of this compound. Research indicates that AMPA may exhibit comparable or even greater toxicity than glyphosate itself. The persistence of AMPA in the environment raises concerns about its accumulation in soil and water systems, potentially leading to adverse ecological effects .
Table 1: Toxicity Comparison of Glyphosate and AMPA
Compound | Toxicity Level | Reference |
---|---|---|
Glyphosate | Moderate | |
AMPA | Comparable/High | |
This compound | Not extensively studied |
Case Studies
- Soil Microbial Activity : A study evaluated the impact of glyphosate and its metabolites, including AMPA and this compound, on soil microbial communities. Results indicated that the introduction of glyphosate significantly reduced microbial diversity and activity, suggesting that metabolites like AMPA could contribute to long-term soil health issues .
- Aquatic Toxicology : Research has shown that AMPA can affect aquatic organisms, with implications for food webs. The presence of this compound in water bodies has raised alarms regarding its potential bioaccumulation in fish and other aquatic life forms .
- Human Health Implications : Studies measuring AMPA levels in human urine have suggested a correlation between glyphosate exposure and increased AMPA concentrations in humans. This raises concerns about the potential health risks associated with chronic exposure to these compounds .
Q & A
Q. Basic: What are the standard protocols for synthesizing AMPA-FMOC, and how is its purity validated?
Methodological Answer:
this compound is synthesized via derivatization of AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) with FMOC-Cl (9-fluorenylmethyl chloroformate). The reaction typically occurs in alkaline aqueous conditions (pH ~8–9) to ensure efficient FMOC tagging of the amino group . Purity validation requires:
- Chromatographic separation (e.g., HPLC or LC-MS) using C18 columns, with retention time comparison to certified standards.
- Mass spectrometry (MS) for molecular ion confirmation (e.g., m/z 392.1 for this compound) .
- Quantitative recovery tests using isotopically labeled internal standards (e.g., 15N-AMPA-FMOC) to assess derivatization efficiency .
Q. Basic: Which analytical techniques are most reliable for quantifying this compound in complex matrices?
Methodological Answer:
For environmental or biological samples (e.g., cereals, soil):
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in positive ion mode.
- Dual-column validation (e.g., Kinetex EVO C18 and Phenomenex C18) to confirm retention time consistency and reduce false positives .
- Derivatization controls : Include blanks spiked with FMOC-Cl to rule out nonspecific binding or matrix interference .
Q. Advanced: How can researchers optimize this compound derivatization conditions to minimize byproducts?
Methodological Answer:
Optimization involves:
- pH titration : Test derivatization efficiency across pH 7–10 to balance FMOC-Cl reactivity and AMPA stability.
- Reaction time and temperature : Shorter incubation (10–20 min) at 25°C reduces hydrolysis of FMOC-Cl .
- Surfactant additives : Use 0.1% formic acid to stabilize this compound in aqueous solutions .
- Design of Experiments (DoE) : Apply factorial designs to evaluate interactions between variables (e.g., pH, temperature, reagent ratio) .
Q. Advanced: How should conflicting data on this compound stability under environmental conditions be resolved?
Methodological Answer:
Contradictory reports on degradation rates (e.g., hydrolysis vs. photolysis) require:
- Controlled replication : Repeat experiments under identical conditions (pH, light exposure, temperature) .
- Isotopic tracing : Use 13C/15N-labeled this compound to track degradation pathways and identify intermediates .
- Meta-analysis : Compare datasets across studies using statistical tools (ANOVA, regression) to isolate variables (e.g., soil organic content) influencing stability .
Q. Basic: What are the critical parameters for validating this compound in regulatory-compliant studies?
Methodological Answer:
Adhere to ISO/IEC 17025 guidelines by:
- Calibration curves : Use ≥5 concentration points with R² >0.98.
- Limit of detection (LOD) : Determine via signal-to-noise ratio (S/N ≥3) .
- Interlaboratory cross-validation : Share samples with independent labs to confirm reproducibility .
Q. Advanced: How can computational chemistry support experimental studies on this compound?
Methodological Answer:
- Molecular docking : Predict binding interactions of this compound with glutamate receptors using software like AutoDock Vina .
- DFT calculations : Model reaction thermodynamics (e.g., Gibbs free energy of derivatization) to optimize synthesis .
- Data sharing : Deposit computational workflows in repositories (e.g., Zenodo) with DOI links for transparency .
Q. Basic: What ethical and safety considerations apply when handling this compound?
Methodological Answer:
- Toxicity screening : Follow OECD guidelines for acute toxicity testing (e.g., LD50 in rodent models).
- Waste disposal : Neutralize FMOC-Cl residues with 1M NaOH before disposal .
- Ethical approval : Document protocols in institutional review board (IRB) submissions for studies involving biological samples .
Q. Advanced: What strategies address low recovery rates of this compound in environmental samples?
Methodological Answer:
- Solid-phase extraction (SPE) : Use mixed-mode cartridges (e.g., Strata-X-C) to enhance analyte retention .
- Matrix-matched calibration : Prepare standards in sample-matched matrices (e.g., soil extracts) to correct for ion suppression .
- Post-derivatization cleanup : Apply centrifugal filtration (3 kDa cutoff) to remove particulates .
Q. Basic: How should researchers structure a manuscript reporting this compound findings?
Methodological Answer:
Follow APA/AMA guidelines:
- Abstract : State the hypothesis, methods (e.g., LC-MS parameters), key results (e.g., detection limits), and broader implications .
- Results : Use tables to compare recovery rates across matrices (see example below) .
- Discussion : Contrast findings with prior studies (e.g., glyphosate-FMOC stability data) and propose mechanistic hypotheses .
Example Table (Recovery Rates):
Matrix | Spiked Concentration (ppb) | Recovery (%) | RSD (%) |
---|---|---|---|
Soil | 10 | 92 | 4.2 |
Cereal Grain | 50 | 85 | 6.1 |
Q. Advanced: How can this compound research inform broader studies on glutamate receptor pharmacology?
Methodological Answer:
- Cross-disciplinary collaboration : Partner with neurobiology labs to test this compound as a probe for receptor binding kinetics .
- High-throughput screening : Use this compound derivatives in automated patch-clamp assays to identify modulators .
- Data integration : Map this compound stability data to receptor activity models using platforms like KNIME .
Properties
IUPAC Name |
(9H-fluoren-9-ylmethoxycarbonylamino)methylphosphonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16NO5P/c18-16(17-10-23(19,20)21)22-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10H2,(H,17,18)(H2,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBBDDRURGRYWKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16NO5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.